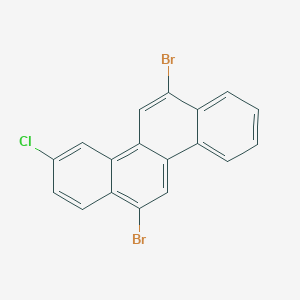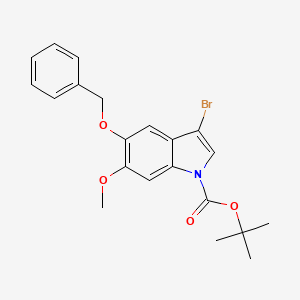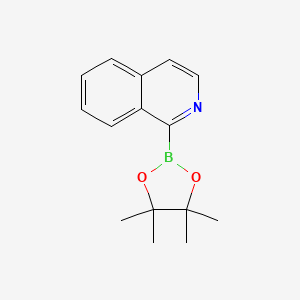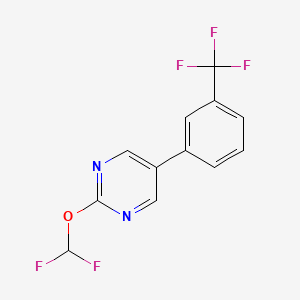
(2,2-Dibromoethenesulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2,2-Dibromovinyl)sulfonyl)benzene is an organic compound characterized by the presence of a dibromovinyl group attached to a sulfonyl group, which is further connected to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2,2-Dibromovinyl)sulfonyl)benzene typically involves the reaction of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. This process is facilitated by the use of cesium carbonate (Cs2CO3) as a base in dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) . The reaction proceeds through a cascade mechanism involving sulfonylation and cycloaddition reactions, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for ((2,2-Dibromovinyl)sulfonyl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
((2,2-Dibromovinyl)sulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex cyclic structures.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction, altering the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in reactions involving ((2,2-Dibromovinyl)sulfonyl)benzene include bases like cesium carbonate, solvents such as DMSO, and various nucleophiles for substitution reactions. The reaction conditions typically involve elevated temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving ((2,2-Dibromovinyl)sulfonyl)benzene depend on the specific reaction type. For example, cycloaddition reactions can yield complex cyclic compounds, while substitution reactions can produce a variety of substituted benzene derivatives.
科学的研究の応用
((2,2-Dibromovinyl)sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ((2,2-Dibromovinyl)sulfonyl)benzene involves its reactivity due to the presence of the dibromovinyl and sulfonyl groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
(2,2-Dibromovinyl)benzene: Lacks the sulfonyl group, making it less reactive in certain types of reactions.
Phenylsulfonylmethyl isocyanide: Similar in reactivity but used in different types of synthetic applications.
Uniqueness
((2,2-Dibromovinyl)sulfonyl)benzene is unique due to the combination of the dibromovinyl and sulfonyl groups, which confer distinct reactivity and potential for diverse applications in scientific research.
特性
CAS番号 |
86143-88-6 |
|---|---|
分子式 |
C8H6Br2O2S |
分子量 |
326.01 g/mol |
IUPAC名 |
2,2-dibromoethenylsulfonylbenzene |
InChI |
InChI=1S/C8H6Br2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-6H |
InChIキー |
WDKBQJJKZJIQDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)







![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)




